molecular formula C23H22BrN5O2 B2564412 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 868143-60-6

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2564412
CAS No.: 868143-60-6
M. Wt: 480.366
InChI Key: XRPZMPYIHFFNBB-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    A study detailed the synthesis of related purinediones, demonstrating methods that could be applicable to the compound . Such compounds are synthesized either through stepwise reactions starting from specific pyrimidine diones or alternatively, by processes involving intramolecular alkylation, highlighting the compound's synthetic versatility and potential for chemical modifications (Ondrej Simo et al., 1995).

  • Structural Properties

    Research on isostructural compounds indicates the importance of hydrogen bonding and π-π stacking interactions in determining the molecular structure and stability. These findings suggest that similar interactions could be relevant to the compound of interest, offering insights into its chemical behavior and potential applications (J. Portilla et al., 2005).

Potential Applications and Modifications

  • Antimicrobial Activity

    A study on derivatives of pyrimidinediones, similar to the core structure of the target compound, investigated their potential as antimicrobial agents. This suggests possible applications of the compound in developing new antibacterial or antiviral materials, contingent on structural modifications to enhance bioactivity (S. Vlasov et al., 2022).

  • Chemical Reactivity and Modification

    The reactivity of similar purine and pyrimidine derivatives under various conditions has been studied, including their ionization, methylation reactions, and structural transformations upon photolysis. Such research underscores the reactive nature of these compounds and their potential as precursors for the synthesis of more complex molecules with specific functional applications (M. Rahat et al., 1974).

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPZMPYIHFFNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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